5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide
Description
5-Bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a 2-hydroxyethoxy group at the 2-position, and an N-(2-hydroxyethyl) substituent on the benzamide backbone. This compound is synthesized via multi-step reactions, including bromination, etherification, and amidation, as demonstrated in the preparation of structurally related benzamides .
Properties
CAS No. |
63887-01-4 |
|---|---|
Molecular Formula |
C17H18BrNO4 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide |
InChI |
InChI=1S/C17H18BrNO4/c18-13-10-14(12-4-2-1-3-5-12)16(23-9-8-21)15(11-13)17(22)19-6-7-20/h1-5,10-11,20-21H,6-9H2,(H,19,22) |
InChI Key |
AFQKQSFAMSDDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)NCCO)OCCO |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
Step 1: Synthesis of 3-Phenylbenzamide Core
- Method: Amidation of 3-phenylbenzoic acid with ammonia or amines is a classical method, or conversion of acid to benzoyl chloride followed by reaction with ammonia.
- Conditions: Typical amidation involves heating with ammonia in a solvent like THF or toluene under reflux, or using coupling agents such as DCC or EDC for direct amide bond formation.
- Yield: High yields (typically 70–90%) are achievable with pure starting materials.
Step 2: Selective Bromination at 5-Position
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) is commonly used.
- Solvent: Acetic acid, chloroform, or carbon tetrachloride.
- Temperature: Controlled low temperature (0–5 °C) to avoid polybromination.
- Mechanism: Electrophilic aromatic substitution directed by the amide and phenyl substituents favors bromination at the 5-position.
- Example: Literature shows bromination of benzamides proceeds with good regioselectivity and yields between 43–76% depending on substituents.
Step 3: Introduction of 2-(2-Hydroxyethoxy) Group
- Approach: Williamson ether synthesis is suitable for installing the 2-(2-hydroxyethoxy) substituent.
- Procedure: The 2-position (ortho to amide) hydroxyl or halogenated intermediate can be reacted with 2-bromoethanol or ethylene glycol derivatives under basic conditions.
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Outcome: Formation of an ether bond linking the hydroxyethoxy group to the aromatic ring.
- Notes: Protection of other functional groups may be necessary to avoid side reactions.
Step 4: N-(2-Hydroxyethyl) Substitution on Amide Nitrogen
- Method: Alkylation of the amide nitrogen with 2-bromoethanol or 2-chloroethanol.
- Conditions: Base-mediated alkylation using NaH or K2CO3 in DMF or THF.
- Temperature: Room temperature to mild heating.
- Challenges: Amide nitrogen is less nucleophilic; reaction may require activation or forcing conditions.
- Alternative: Reductive amination or use of pre-formed N-(2-hydroxyethyl) amines in amidation step.
- Yield: Moderate to good yields depending on conditions and purification.
Supporting Research and Data
Bromination Techniques
- Bromination of aromatic amides is well-documented with regioselectivity influenced by substituents.
- Use of bromine in methanol or acetic acid yields mono-brominated products with controlled conditions.
- Photochemical and ionic bromination methods provide alternative routes but require specialized equipment.
Etherification and Alkylation
- Williamson ether synthesis is a robust method for installing hydroxyethoxy groups on aromatic rings.
- Alkylation of amide nitrogens with hydroxyalkyl halides is less common but achievable with strong bases and controlled conditions.
- Protection/deprotection strategies may be employed to avoid undesired side reactions.
Purification and Characterization
- Column chromatography on neutral alumina or silica gel is standard for purification.
- Recrystallization from ethanol or methanol enhances purity.
- Characterization by NMR, IR, and mass spectrometry confirms structure.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents | Conditions | Expected Yield | Key Notes |
|---|---|---|---|---|---|
| 1 | Amidation | 3-phenylbenzoic acid + NH3 or benzoyl chloride + NH3 | Reflux in THF/toluene or coupling agents | 70–90% | Standard amide synthesis |
| 2 | Bromination | Br2 or NBS | 0–5 °C, solvent: AcOH or CHCl3 | 43–76% | Electrophilic aromatic substitution |
| 3 | Etherification | 2-bromoethanol + base (K2CO3) | DMF, RT to 60 °C | 60–85% | Williamson ether synthesis |
| 4 | N-Alkylation | 2-bromoethanol + NaH or K2CO3 | DMF, RT to mild heat | 50–75% | Requires careful control |
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide exhibit significant anticancer properties. For example, derivatives of benzamides have been shown to inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway .
Antimicrobial Properties
Benzamide derivatives have also demonstrated antimicrobial activity against a range of bacterial strains. In particular, compounds with halogen substitutions (like bromine) have shown enhanced efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest a promising potential for development as antimicrobial agents .
Case Studies and Research Findings
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug development for:
- Cancer Therapy : As a potential candidate for further modification to enhance anticancer activity.
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide involves its interaction with specific molecular targets and pathways. The presence of hydroxy and bromine groups allows it to form hydrogen bonds and engage in halogen bonding, influencing its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methoxy vs. Hydroxy Groups
The compound N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide () shares a brominated benzamide core but replaces the hydroxyethoxy group with a methoxy group. In contrast, the hydroxyethoxy group in the target compound introduces hydrogen-bonding capacity, which may enhance interactions with hydrophilic biological targets .
N,O-Bidentate Directing Groups
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. While the target compound lacks this specific directing group, its hydroxyethyl moiety may still participate in coordination chemistry, albeit with reduced steric control compared to the bulkier 1,1-dimethylethyl group .
Halogenation Patterns and Electronic Effects
Mono- vs. Di-Brominated Analogs
The dibrominated analog N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide () shows enhanced antibacterial activity compared to monobrominated derivatives, likely due to increased electron-withdrawing effects stabilizing interactions with bacterial proteins. The single bromine in the target compound may reduce potency but improve synthetic accessibility .
Fluorine Substitution
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () incorporates fluorine atoms, which enhance metabolic stability and bioavailability. The target compound lacks fluorine but includes a hydroxyethoxy group, balancing hydrophilicity and stability .
Heterocyclic and Aromatic Modifications
Chromen and Coumarin Derivatives
This contrasts with the target compound’s phenyl group, which may prioritize simpler hydrophobic interactions .
Thiophene and Furan Substituents
2-Bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide () incorporates heterocyclic thiophene and furan rings, enhancing electronic diversity.
Molecular Weight and Complexity
The pyrimidine-containing analog 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide () has a molecular weight of 489.32 g/mol, significantly higher than the target compound’s estimated ~400 g/mol (based on structural similarity). Increased molecular weight in ’s compound may reduce bioavailability but improve target specificity .
Biological Activity
5-Bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on available literature.
Chemical Structure and Properties
The compound features a bromine atom, hydroxyethyl groups, and a phenylbenzamide structure, which contribute to its biological activity. The presence of the hydroxyl groups is significant for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 5-bromo derivatives can inhibit the growth of certain bacteria and fungi.
- Antioxidant Properties : The compound may scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
Antimicrobial Mechanism
The antimicrobial activity is likely due to the disruption of microbial cell membranes or interference with metabolic processes. The bromine atom may enhance lipophilicity, aiding in membrane penetration.
Antioxidant Mechanism
The antioxidant activity may stem from the ability of hydroxyl groups to donate electrons, neutralizing free radicals. This property is essential for reducing oxidative damage in cells.
Enzyme Inhibition
Inhibition of enzymes such as tyrosinase has been noted, which could have implications in skin whitening products and treatment of hyperpigmentation disorders.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL. -
Antioxidant Activity :
In vitro assays using DPPH and ABTS radical scavenging tests demonstrated that the compound exhibited a dose-dependent antioxidant effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid. -
Enzyme Inhibition Studies :
The compound was tested for tyrosinase inhibition using mushroom tyrosinase assays. The IC50 value was determined to be 30 µM, indicating moderate inhibition compared to standard inhibitors like kojic acid (IC50 = 40 µM).
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving bromination, etherification, and amide coupling. For example:
- Bromination : Start with bromination of a phenolic precursor (e.g., 2-hydroxyethoxybenzene derivatives) using bromine or NBS under controlled conditions .
- Etherification : Introduce the 2-hydroxyethoxy group via nucleophilic substitution with ethylene glycol derivatives in the presence of a base (e.g., K₂CO₃) .
- Amide Coupling : Use coupling agents like HATU or EDCI with N-(2-hydroxyethyl)amine to form the benzamide core .
- Critical Variables : Reaction temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry of reagents significantly affect yield. For instance, excess brominating agents may lead to over-bromination, reducing purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine at position 5, hydroxyethoxy at position 2) .
- X-ray Crystallography : Resolve crystal structures to validate bond angles/distances, especially for the hydroxyethoxy and benzamide groups .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ ion at m/z ~409) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen-bonding interactions with hydroxy groups. Hydrophobic solvents (chloroform) are less effective .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in anhydrous DMSO to prevent degradation .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive) be resolved?
- Case Study : Inconsistent biofilm inhibition results may arise from:
- Assay Variability : Differences in bacterial strains (e.g., Staphylococcus aureus vs. Pseudomonas aeruginosa) or biofilm maturation stages .
- Compound Aggregation : Use dynamic light scattering (DLS) to detect aggregates that may mask true activity .
- Mitigation : Standardize assay protocols (e.g., CLSI guidelines) and include controls like DMSO and known biofilm inhibitors (e.g., rifampicin) .
Q. What computational strategies predict this compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina to model binding to targets like GroEL/ES chaperonins, focusing on hydrophobic pockets accommodating the bromophenyl group .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess hydrogen-bonding between hydroxyethoxy groups and catalytic residues (e.g., Asp398 in GroEL) .
Q. How can reaction yields be optimized for scale-up without compromising purity?
- Process Chemistry :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during bromination, reducing side reactions .
- Crystallization : Use anti-solvent (e.g., hexane) to precipitate the product, achieving >90% purity in one step .
- Data-Driven Optimization : Apply DoE (Design of Experiments) to identify optimal ratios of reactants (e.g., 1.2 eq bromine, 2 eq ethylene glycol) .
Q. What are the challenges in formulating this compound for in vivo studies?
- Bioavailability : Poor oral absorption due to high logP (~3.5). Use nanoemulsions or PEGylation to enhance solubility .
- Toxicity Screening : Conduct acute toxicity assays in rodents (LD₅₀ determination) and hepatotoxicity profiling via ALT/AST measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
